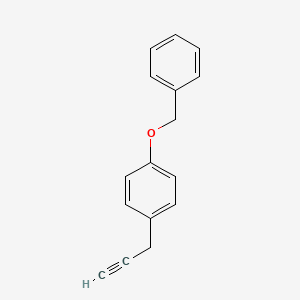

1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene

描述

属性

IUPAC Name |

1-phenylmethoxy-4-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-2-6-14-9-11-16(12-10-14)17-13-15-7-4-3-5-8-15/h1,3-5,7-12H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIGDNMBOUWSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct O-Alkylation of Phenols with Propargyl Halides

This classical approach involves the nucleophilic substitution of phenolic hydroxyl groups with propargyl halides (e.g., propargyl bromide or chloride). The phenol is first deprotonated to phenolate ion, which then reacts with the propargyl halide.

- Step 1: Deprotonation of phenol using a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like acetone or DMF.

- Step 2: Addition of propargyl bromide or chloride to the phenolate solution under an inert atmosphere.

- Step 3: Stirring at room temperature or slightly elevated temperature to facilitate nucleophilic substitution.

- Step 4: Work-up involves aqueous quenching, extraction, and purification via column chromatography.

| Reactants | Conditions | Yield | References |

|---|---|---|---|

| Phenol + Propargyl bromide | K₂CO₃, acetone, RT | ~70-85% | Standard organic synthesis protocols |

- The method is straightforward but may require optimization to prevent side reactions like polymerization of propargyl halides.

- The reaction typically yields 1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene when starting from a phenol derivative bearing the benzyl group.

O-Alkylation of Benzyl Alcohol Derivatives

This approach involves the initial synthesis of benzyl alcohol derivatives, which are then alkylated with propargyl halides.

- Step 1: Synthesis of 4-benzyloxyphenol or phenol derivatives via benzylation.

- Step 2: Deprotonation of the phenolic hydroxyl group using potassium tert-butoxide or sodium hydride.

- Step 3: Addition of propargyl bromide or chloride under controlled conditions.

- Step 4: Purification by chromatography.

- This method is supported by protocols where benzylation is performed prior to propargylation to enhance selectivity and yield.

- It is particularly useful when the phenolic hydroxyl is protected as a benzyl ether, which can then be selectively deprotonated for subsequent alkylation.

Transition Metal-Catalyzed Coupling Strategies

Modern approaches utilize transition metal catalysis, such as palladium-catalyzed cross-coupling, to attach the propargyl moiety to aromatic systems.

- Sonogashira Coupling: Coupling of aryl halides with terminal alkynes in the presence of palladium and copper catalysts.

- Procedure:

- Synthesis of a suitable aryl halide (e.g., 4-iodo-benzene derivative).

- Coupling with propargyl alcohol or protected derivatives under Pd/Cu catalysis.

- Deprotection steps if necessary.

- High regioselectivity and functional group tolerance.

- Suitable for large-scale synthesis with optimized conditions.

- Such methods are extensively documented for aromatic ether synthesis, providing high yields and purity.

Cycloaromatization of Propargylic Ethers

An innovative method involves cycloaromatization of propargylic ethers under oxidative or thermal conditions to generate aromatic ethers.

- A cycloaromatization protocol was explored for synthesizing polysubstituted aromatic compounds, including benzyloxy derivatives, under air- and moisture-insensitive conditions (as per literature in).

- This method offers a route to generate the target compound via intramolecular cyclization, followed by functionalization.

Data Table Summarizing Preparation Methods

Notes and Recommendations

- Choice of Method: For laboratory synthesis, direct O-alkylation remains the most straightforward and cost-effective approach.

- Scale-up Considerations: Transition metal-catalyzed coupling offers high efficiency for industrial scale with optimized conditions.

- Environmental Concerns: Use of greener solvents and conditions, such as aqueous media, is recommended for sustainable synthesis.

化学反应分析

Types of Reactions: 1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: 1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene or 1-(Benzyloxy)-4-(propyl)benzene.

Substitution: Nitro or halogenated derivatives of the original compound.

科学研究应用

Synthesis Methodology

- Reagents : Benzyl alcohol, propargyl alcohol, sodium hydride (NaH).

- Conditions : The reaction is typically carried out in an organic solvent under inert atmosphere conditions to prevent moisture interference.

Organic Synthesis

1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity allows it to participate in various chemical transformations:

| Reaction Type | Description |

|---|---|

| Substitution | Can undergo nucleophilic substitution reactions to form derivatives with diverse functional groups. |

| Oxidation | Capable of being oxidized to yield phenolic compounds or other derivatives. |

| Reduction | Can be reduced to form various amine derivatives. |

These properties make it valuable for synthesizing pharmaceuticals, agrochemicals, and specialty chemicals.

Biological Studies

The compound has potential applications in biological research due to its ability to interact with enzymes and receptors:

- Enzyme Interaction Studies : It can be used to study enzyme kinetics and metabolic pathways, providing insights into biochemical processes.

- Pharmacological Investigations : Preliminary studies suggest that it may exhibit inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals:

- Catalyst Development : It serves as a precursor for developing catalysts used in various chemical reactions, enhancing reaction efficiency and selectivity.

- Material Science : The compound's unique structural features make it suitable for creating novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Case Study 1: Synthesis of Novel Pharmaceuticals

A recent study explored the synthesis of new pharmaceutical compounds using this compound as an intermediate. The research demonstrated that through careful manipulation of reaction conditions, various bioactive compounds could be synthesized with high yields and purity. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structures of the synthesized products .

Case Study 2: Environmental Applications

Another investigation focused on utilizing derivatives of 1-(Benzyloxy)-4-(prop-2-yn-1-yloxy)benzene for environmental remediation. The study highlighted its effectiveness in adsorbing organic pollutants from water sources, showcasing its potential utility in environmental cleanup efforts .

作用机制

The mechanism by which 1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the alkyne group can participate in cycloaddition reactions, forming new ring structures. In biological systems, the compound’s interactions with enzymes or receptors can be studied to understand its potential as a drug candidate.

相似化合物的比较

Data Tables: Physicochemical Properties

Table 1. Spectroscopic and Physical Data

生物活性

1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene is a compound of increasing interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development. This article presents a detailed overview of its biological activities, including relevant case studies, research findings, and comparative data.

This compound is characterized by the presence of a benzyloxy group and a propynyl substituent, which contribute to its unique reactivity. The compound can be synthesized through various methods, including the use of propargylic ethers in cycloaromatization reactions, which allow for the formation of polysubstituted phenols under mild conditions .

Neuropharmacological Potential

Research indicates that compounds with benzyloxy substituents may exhibit inhibitory activity against human monoamine oxidases (MAOs), which are crucial enzymes involved in neurotransmitter metabolism. In particular, this compound could serve as a lead compound for developing new therapeutic agents targeting neurological disorders.

Table 1: Inhibitory Activity of Related Compounds Against MAOs

| Compound Name | IC50 (μM) | Notes |

|---|---|---|

| This compound | TBD | Potential MAO inhibitor |

| 8-Acetyl-7-hydroxycoumarin | 1.52 | High activity against hAChE |

| Pargyline | 10.9 | Reference MAO inhibitor |

While specific mechanisms for this compound remain to be fully elucidated, studies suggest that modifications in substituents can significantly influence binding characteristics and selectivity towards MAOs. The presence of the benzyloxy group is thought to enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target enzymes .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Inhibition of Human MAOs : A study demonstrated that certain benzyloxy-substituted compounds effectively inhibited MAO-A with varying IC50 values, suggesting that structural modifications can lead to enhanced inhibitory effects .

- Antimicrobial Activity : Other derivatives have shown potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating their potential as effective antibacterial agents .

- Sustainable Chemical Processes : The compound has also been investigated for its role in visible-light-induced oxidative formylation reactions, showcasing its utility in developing sustainable chemical processes.

Comparative Analysis

Table 2: Comparison of Structural Features Among Similar Compounds

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene | Benzyloxy group, alkene | Used in organic synthesis |

| 3-Benzyloxyphenylpropyne | Similar propynyl chain | Different positioning affects reactivity |

| 4-(Prop-2-en-1-yloxy)benzaldehyde | Contains an aldehyde | Alters reactivity and potential applications |

The uniqueness of 1-(Benzyloxy)-4-(prop-2-yn-1-y)benzene lies in its specific combination of functional groups that balance reactivity and stability, making it suitable for diverse research and industrial applications.

常见问题

Basic: What synthetic methodologies are most effective for preparing 1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via Sonogashira coupling or alkyne deprotection strategies. A validated route involves coupling 4-benzyloxybromobenzene with propargyl magnesium bromide using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions at elevated temperatures (~80°C), yielding ~64% after 24 hours . Alternatively, trimethylsilyl-protected intermediates can be deprotected using anhydrous K₂CO₃ in THF/methanol, achieving quantitative deprotection in 1.5 hours .

Optimization Tips:

- Use degassed solvents to prevent alkyne oxidation.

- Monitor reaction progress via TLC or GC-MS to minimize side products.

- Purify via flash chromatography (hexane/ethyl acetate gradient).

Basic: How is NMR spectroscopy employed to confirm the structure and purity of this compound?

Answer:

¹H-NMR and ¹³C-NMR are critical for structural validation. Key spectral features include:

- Aromatic protons : Doublets at δ 7.2–7.5 ppm (benzyloxy and para-substituted benzene).

- Propargyl protons : A triplet for the terminal alkyne proton (δ ~2.5 ppm) and a singlet for the internal sp-hybridized carbon .

- ¹³C-NMR : The alkyne carbons appear at δ 70–85 ppm (sp-hybridized), with quaternary carbons near δ 125–135 ppm .

Purity Check: - Ensure absence of residual solvent peaks (e.g., THF at δ 1.7–1.8 ppm).

- Use DEPT-135 to distinguish CH₃/CH₂/CH groups.

Basic: What crystallization techniques and software tools are recommended for structural elucidation?

Answer:

Crystallization:

- Use slow vapor diffusion (e.g., hexane/DCM) to grow single crystals.

- Maintain anhydrous conditions to avoid hydrate formation.

Software Tools: - SHELXL/SHELXS : For refining crystal structures against X-ray data .

- ORTEP-III : To visualize anisotropic displacement ellipsoids and generate publication-ready figures .

- WinGX : Integrates data processing, structure solution, and validation workflows .

Advanced: How do catalytic systems influence regioselectivity in propargylation reactions involving this compound?

Answer:

The choice of catalyst dictates regioselectivity in cross-couplings:

- Pd(0) catalysts (e.g., Pd(PPh₃)₄) favor terminal alkyne activation, enabling selective coupling at the propargyl position .

- Cu(I) co-catalysts enhance oxidative addition rates but may promote homocoupling side reactions.

- Ligand effects : Bulky ligands (e.g., XPhos) suppress β-hydride elimination, stabilizing intermediates for para-substitution .

Mechanistic Insight: - Monitor reaction kinetics via in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation).

Advanced: What computational methods model the electronic properties of the propargyl-benzyloxy system?

Answer:

- DFT Calculations (e.g., B3LYP/6-31G*): Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The propargyl group lowers LUMO energy, enhancing electrophilicity at the benzene ring .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., THF vs. DMF).

- NBO Analysis : Quantify hyperconjugation between the benzyloxy oxygen and propargyl π-system .

Advanced: How can contradictions in reported synthetic yields (e.g., 64% vs. 80%) be resolved?

Answer:

Yield discrepancies often arise from:

- Reaction Time/Temperature : Extended heating (24h vs. 12h) may degrade heat-sensitive intermediates .

- Catalyst Loading : Substoichiometric Pd (5 mol%) reduces costs but risks incomplete conversion.

- Workup Methods : Acidic quenching (vs. neutral) can protonate alkynes, reducing isolated yields.

Resolution Strategy: - Replicate conditions with in-line monitoring (e.g., ReactIR) to identify optimal termination points.

- Compare yields under standardized purification protocols (e.g., column chromatography vs. recrystallization).

Advanced: What strategies enhance the compound’s stability under oxidative or protic conditions?

Answer:

- Storage : Keep under argon at –20°C to prevent alkyne dimerization.

- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress oxidative degradation.

- Solvent Choice : Avoid protic solvents (e.g., MeOH) that may protonate the alkyne; use anhydrous DCM or toluene instead .

- Handling : Use Schlenk techniques for air-sensitive reactions.

Advanced: How does the propargyl group participate in click chemistry or cycloaddition reactions?

Answer:

The terminal alkyne enables:

- CuAAC (Click Chemistry) : React with azides to form triazoles, useful for bioconjugation .

- Diels-Alder Reactions : Act as a dienophile with electron-rich dienes (e.g., furans) under thermal or microwave conditions.

- Photoredox Coupling : Participate in radical-polar crossover reactions for C–C bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。